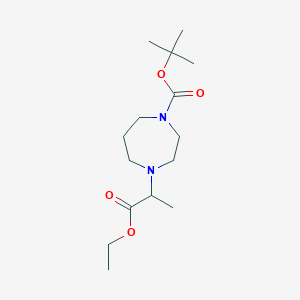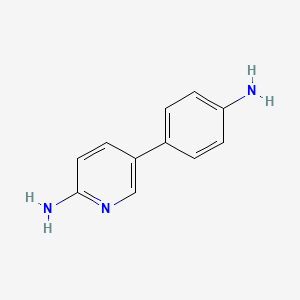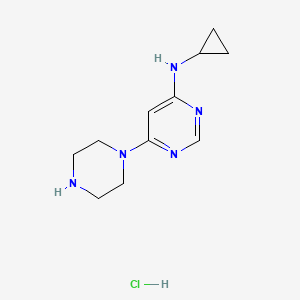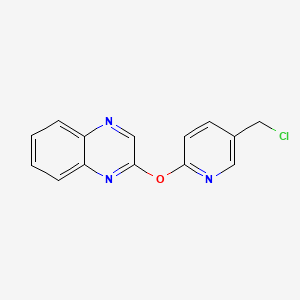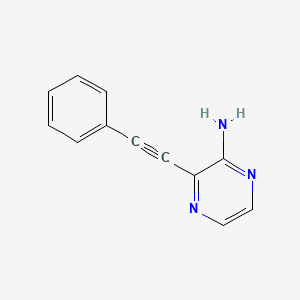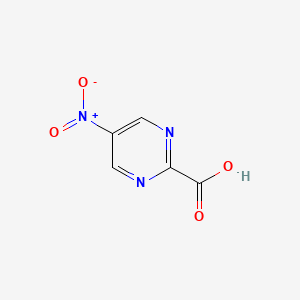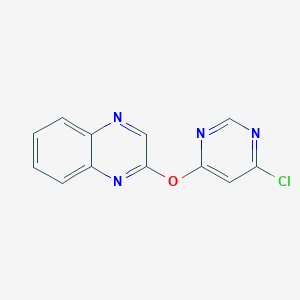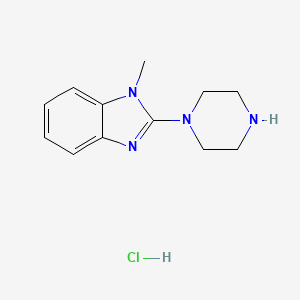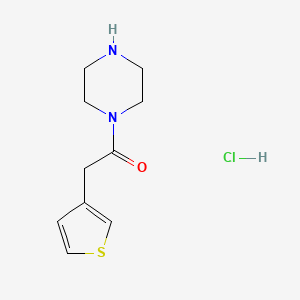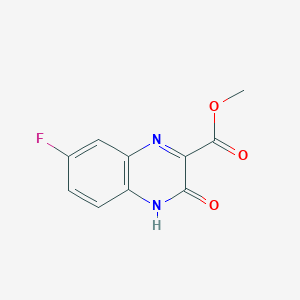
Methyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate” is a chemical compound with the molecular formula C10H7FN2O3 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as “this compound”, can be achieved through various methods. One common method involves the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, and carbon disulphide .Molecular Structure Analysis
The molecular structure of “this compound” is based on the quinoxaline core, which is a heterocyclic compound containing nitrogen. The compound has a fluoro group at the 7th position and a methyl ester group attached to the carboxylate at the 2nd position .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions. These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and reagents used.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 222.17 . The compound has a density of 1.49g/cm3 .Mechanism of Action
While the specific mechanism of action for “Methyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate” is not provided in the search results, quinoxaline derivatives have been found to exhibit various pharmacological activities. Some quinoxaline derivatives have been found to inhibit EGFR and COX-2, showing potential as anticancer and anti-inflammatory agents .
Future Directions
“Methyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate” and other quinoxaline derivatives show promise in various fields, particularly in medicinal chemistry due to their diverse pharmacological activities . Future research could focus on exploring these activities further and developing new synthesis methods for these compounds .
Properties
CAS No. |
221167-39-1 |
|---|---|
Molecular Formula |
C10H7FN2O3 |
Molecular Weight |
222.17 g/mol |
IUPAC Name |
methyl 7-fluoro-3-oxo-4H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C10H7FN2O3/c1-16-10(15)8-9(14)13-6-3-2-5(11)4-7(6)12-8/h2-4H,1H3,(H,13,14) |
InChI Key |
HNRYDKNQRQRMIZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC2=C(C=CC(=C2)F)NC1=O |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC(=C2)F)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![43,44-Bis[2-(2,4-diethylheptoxy)ethoxy]-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B1501310.png)
